![molecular formula C16H12N2O2 B3047345 3-Anilino-1-phenyl-1h-pyrrole-2,5-dione CAS No. 13797-26-7](/img/structure/B3047345.png)
3-Anilino-1-phenyl-1h-pyrrole-2,5-dione
Overview
Description
3-Anilino-1-phenyl-1h-pyrrole-2,5-dione, also known as 1-Phenyl-3-(phenylamino)pyrrolidine-2,5-dione, is a chemical compound with the molecular formula C16H12N2O2 . It has a molecular weight of 264.28 g/mol .
Synthesis Analysis
There are several methods for the preparation of pyrrolidine-2,5-dione analogs . One method involves the acylation of aniline with maleic anhydride to give maleanilic acid, followed by Michael addition of aniline and cyclization to yield 1-phenyl-3-(phenylamino)pyrrolidine-2,5-dione .Molecular Structure Analysis
The molecular structure of 3-Anilino-1-phenyl-1h-pyrrole-2,5-dione consists of a pyrrolidine-2,5-dione ring attached to a phenyl group and an aniline group . The InChIKey of the compound is KTGOYNWJJKTCKT-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
3-Anilino-1-phenyl-1h-pyrrole-2,5-dione has a molecular weight of 264.28 g/mol, an XLogP3-AA value of 2.8, and a topological polar surface area of 49.4 Ų . It has one hydrogen bond donor count and three hydrogen bond acceptor counts .Scientific Research Applications
Heterocyclic Synthesis and Medicinal Chemistry
- Applications :
- Anticancer Properties : Pyrazolo[3,4-b]quinoline derivatives, including those derived from this compound, exhibit significant pharmacological activities such as anticancer effects . These derivatives have been explored for their potential in inhibiting cancer cell growth.
- Antimicrobial Activity : Researchers have investigated the antimicrobial properties of pyrrole derivatives. These compounds may serve as promising agents against bacteria, fungi, and other pathogens .
- Tubulin Inhibition : Some derivatives of 3-Anilino-1-phenyl-1H-pyrrole-2,5-dione have been found to inhibit tubulin by binding at the colchicine site. This property makes them interesting candidates for cancer therapy .
Indole Derivatives and Drug Development
- Applications :
- Anticancer Agents : Indole derivatives, both natural and synthetic, have shown promise as anticancer agents. Their ability to target cancer cells and modulate cellular processes makes them valuable in drug development .
- Hedgehog-Dependent Cancer : Some indole-containing compounds specifically target hedgehog-dependent cancers, offering potential therapeutic avenues .
Mechanism of Action
Target of Action
The primary target of 3-Anilino-1-phenyl-1h-pyrrole-2,5-dione is glycogen synthase kinase-3b (GSK-3b) . GSK-3b is a serine/threonine protein kinase that plays a crucial role in numerous cellular processes and is implicated in various diseases such as Alzheimer’s disease, obesity, diabetes, atherosclerotic cardiovascular disease, polycystic ovary syndrome, syndrome X, ischemia, traumatic brain injury, bipolar disorder, immunodeficiency, cancer, allergy, and asthma .
Mode of Action
3-Anilino-1-phenyl-1h-pyrrole-2,5-dione acts as an inhibitor of GSK-3b . By inhibiting GSK-3b, it can modulate the kinase’s activity, leading to alterations in the downstream signaling pathways . .
Biochemical Pathways
The inhibition of GSK-3b by 3-Anilino-1-phenyl-1h-pyrrole-2,5-dione affects various biochemical pathways. GSK-3b is involved in multiple signaling pathways, including Wnt/β-catenin, PI3K/Akt, and mTOR pathways . By inhibiting GSK-3b, the compound can potentially influence these pathways and their downstream effects .
Pharmacokinetics
It is known that the compound is soluble in general organic solvents, especially acetone and ethyl acetate This suggests that it may have good bioavailability
Result of Action
The molecular and cellular effects of 3-Anilino-1-phenyl-1h-pyrrole-2,5-dione’s action are largely dependent on its inhibition of GSK-3b. This can lead to changes in cellular processes such as cell proliferation, differentiation, and apoptosis . The compound’s potential anti-inflammatory and antimicrobial activities have also been noted .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3-Anilino-1-phenyl-1h-pyrrole-2,5-dione. For instance, the compound should be stored in a dry, cool, and well-ventilated place to maintain its stability . Furthermore, the compound’s efficacy can be affected by factors such as the presence of other drugs, the physiological state of the patient, and genetic variations .
properties
IUPAC Name |
3-anilino-1-phenylpyrrole-2,5-dione | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O2/c19-15-11-14(17-12-7-3-1-4-8-12)16(20)18(15)13-9-5-2-6-10-13/h1-11,17H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTGOYNWJJKTCKT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=CC(=O)N(C2=O)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00302238 | |
Record name | 3-Anilino-1-phenyl-1H-pyrrole-2,5-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00302238 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Anilino-1-phenyl-1h-pyrrole-2,5-dione | |
CAS RN |
13797-26-7 | |
Record name | NSC149809 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=149809 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-Anilino-1-phenyl-1H-pyrrole-2,5-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00302238 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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